Atropine is naturally occurring in several plants, with the most notable sources being:
These plants contain atropine in varying concentrations, which can be extracted for pharmaceutical use. The compound can also be synthesized chemically through various methods involving tropine and tropic acid .
Atropine can be synthesized through several methods, with the most common involving the reaction of tropine with tropic acid in the presence of hydrochloric acid. Recent advancements have introduced more efficient synthetic routes:
Atropine hydrochloride has the following molecular structure:
The compound features a bicyclic structure typical of tropane alkaloids, with a hydroxyl group (-OH) and an ester functional group contributing to its biological activity.
Atropine undergoes various chemical reactions that are essential for its synthesis and functionality:
Atropine acts primarily as a muscarinic antagonist. Its mechanism involves:
This action has significant therapeutic implications in treating bradycardia and during ophthalmic procedures .
These properties are crucial for its formulation in various pharmaceutical preparations .
Atropine hydrochloride has diverse applications in medicine:
Due to its wide range of uses, atropine remains an essential compound in clinical practice .
Atropine hydrochloride traces its origins to toxic plants in the nightshade family (Solanaceae), including deadly nightshade (Atropa belladonna), jimsonweed (Datura stramonium), and mandrake (Mandragora officinarum). Indigenous cultures and early medical practitioners exploited these plants for their psychoactive and therapeutic properties. European accounts from the 1670s describe fatal Datura poisonings in Jamestown, Virginia, reflecting historical awareness of their potent effects [1] [4]. The name "belladonna" (Italian for "beautiful lady") derives from the pupil-dilating effect of berry extracts used cosmetically in Renaissance Europe [1].
Systematic alkaloid isolation began in 1833, when German chemists Philipp L. Geiger and Heinrich Hesse first isolated crystalline atropine from A. belladonna and Hyoscyamus niger roots. Their work identified it as a nitrogenous base ("atropia") with significant physiological activity [4]. Earlier uncredited isolation by pharmacist Heinrich F. G. Mein in 1832 underscores the competitive scientific environment of this era [4].
Table 1: Key Atropine-Producing Solanaceae Species
Botanical Name | Common Name | Geographic Origin | Historical Use |
---|---|---|---|
Atropa belladonna | Deadly nightshade | Europe, Asia | Cosmetics (mydriasis), poison |
Datura stramonium | Jimsonweed | Americas, global | Asthma treatment, rituals |
Mandragora officinarum | Mandrake | Mediterranean | Anesthetic, aphrodisiac |
Duboisia spp. | Corkwood tree | Australia | Aboriginal hunting poison ("pituri") |
Initial production relied on alkaloid extraction from dried plant material. Leaves and roots underwent solvent processing (e.g., acid-base extraction) to isolate crude atropine, yielding mixtures contaminated with scopolamine and other tropane alkaloids [4]. By the late 19th century, Ladenburg’s synthesis (1879) enabled esterification of tropine with tropic acid, though racemic atropine remained less pharmacologically active than natural L-hyoscyamine [1] [4].
Modern production combines plant cultivation and partial synthesis:
Atropine (C₁₇H₂₃NO₃) comprises tropine (a bicyclic amino alcohol) and tropic acid (an aromatic acid), linked via an ester bond. Its structural milestones include:
Table 2: Key Chemical Properties of Atropine Hydrochloride
Property | Atropine Free Base | Atropine Hydrochloride |
---|---|---|
Molecular Formula | C₁₇H₂₃NO₃ | C₁₇H₂₄ClNO₃ |
Molecular Weight | 289.37 g/mol | 325.84 g/mol |
Chirality | Racemic mixture (±) | Racemic mixture (±) |
Water Solubility | Low (1:455) | High (1:0.5) |
Primary Stability Risk | Ester hydrolysis → tropic acid + tropine | Photooxidation → apoatropine |
Degradation pathways limit shelf life:
Early therapeutic use involved unstandardized tinctures (e.g., belladonna extracts) with variable alkaloid content. Conversion to hydrochloride salt addressed critical limitations:
Modern pharmaceutical synthesis involves:
Compounding challenges persist for low-dose ophthalmic solutions (e.g., 0.01% for myopia). Studies show 26% of compounded samples fell below 90% labeled concentration due to hydrolysis in suboptimal pH or storage conditions [3]. Regulatory gaps between FDA-approved drugs and compounded products underscore quality variability risks [3].
Table 3: Evolution of Atropine Production Methods
Era | Source Material | Key Method | Limitations |
---|---|---|---|
Pre-1830 | Dried Solanaceae | Aqueous/alcoholic extracts | Variable potency, toxicity |
1830–1900 | Plant isolates | Ladenburg ester synthesis | Racemic mixture, low yield |
20th century | Duboisia hybrids | Base-catalyzed racemization | Requires agricultural scaling |
21st century | Fermentation/biosynthesis | Engineered microbial pathways | Not yet industrially viable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7